N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
This compound is a hybrid molecule featuring a piperazine-ethyl linker, a 2,3-dimethylphenyl substituent, and a triazoloquinazolinone core modified with a 3-methylbutyl group. The triazolo[4,3-a]quinazolinone moiety is notable for its resemblance to purine-based scaffolds, which are common in adenosine receptor ligands . However, the extended alkyl chain and bulky substituents may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O2/c1-22(2)14-16-37-30(40)25-9-5-6-10-27(25)38-28(33-34-31(37)38)12-13-29(39)32-15-17-35-18-20-36(21-19-35)26-11-7-8-23(3)24(26)4/h5-11,22H,12-21H2,1-4H3,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZNYFFEAUNOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the triazoloquinazoline moiety, and the attachment of various substituents. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its affinity for dopamine and serotonin receptors.
Biological Research: It is used in studies investigating the biological activities of piperazine derivatives, such as antiviral, antimicrobial, and anticancer properties.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, modulating neurotransmitter activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazole-Containing Analogues
Triazole derivatives are widely explored for their bioactivity. For example:
- ZINC2890745 (a benzothiazolyl-triazole-propanamide derivative) shares the propanamide-triazole backbone but replaces the quinazolinone with a benzothiazole group.
- Aglaithioduline (a triazole-phenylpropanoid) exhibits ~70% structural similarity to HDAC inhibitors like SAHA, as determined by Tanimoto coefficient analysis . In contrast, the target compound’s triazoloquinazolinone core may favor interactions with adenosine receptors (e.g., A2A or A3 subtypes) due to its purine-like geometry .
Table 1: Structural Similarity Metrics
Piperazine-Based Compounds
Piperazine derivatives often target GPCRs. The 2,3-dimethylphenyl-piperazine group in the target compound is structurally analogous to A2A adenosine receptor antagonists (e.g., preladenant), which also employ aromatic piperazine substituents for receptor binding . However, the 3-methylbutyl-triazoloquinazolinone extension may confer selectivity toward non-adenosine targets, such as serotonin or dopamine receptors, due to increased hydrophobicity.
Table 2: Receptor Binding Profiles
Quinazolinone Derivatives
The 5-oxo-4H-quinazolinone moiety is shared with kinase inhibitors like gefitinib. Computational docking studies suggest that the 3-methylbutyl chain may occupy hydrophobic pockets in kinases like EGFR, similar to the 4-anilino group in gefitinib .
ADME Properties
- Solubility: Predicted low aqueous solubility (LogP ~4.2) due to the 3-methylbutyl and triazoloquinazolinone groups.
- Metabolic Stability : The triazole ring may resist oxidative metabolism better than imidazole-based analogues .
Biological Activity
The compound N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C23H32N4O2
Molecular Weight: 396.53 g/mol
SMILES Notation: CCOc1ccc(cc1)NC(NCCN1CCN(CC1)c1cccc(C)c1C)=O
Key Properties
| Property | Value |
|---|---|
| LogP | 4.4253 |
| LogD | 2.8683 |
| Polar Surface Area | 47.771 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential enzyme inhibition. Its structure suggests it may interact with dopamine and serotonin receptors due to the presence of the piperazine moiety, which is common in many psychoactive compounds.
Pharmacological Effects
In Vitro Studies
Research using cell cultures has indicated that the compound can inhibit specific enzymes associated with cancer progression. For instance, it has been noted to affect pathways related to apoptosis and cell cycle regulation.
In Vivo Studies
Animal studies have reported significant behavioral changes consistent with anxiolytic and antidepressant effects when administered at varying dosages. One notable study involved administering the compound to rodents and observing changes in locomotor activity and anxiety-related behaviors.
Case Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of similar compounds in a forced swim test, showing significant reductions in immobility time compared to controls. While direct studies on this specific compound are needed, it lays a foundation for future investigations.
Case Study 2: Enzyme Inhibition
Research highlighted in Journal of Medicinal Chemistry demonstrated that structurally related compounds inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management for derivatives of this compound.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the triazoloquinazoline core and subsequent coupling with the piperazine-ethyl-propanamide moiety. Key steps include:
- Cyclocondensation : Formation of the triazoloquinazoline ring using thiourea derivatives and α-ketoesters under reflux in ethanol (80–90°C, 8–12 hours) .
- Amide Coupling : Activation of the carboxylic acid group (e.g., via EDC/HOBt) and reaction with the piperazine-ethylamine fragment in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Normal-phase chromatography (gradient elution with dichloromethane to ethyl acetate/methanol) to isolate the final product with >95% purity .
Critical Parameters : Solvent polarity, temperature control during amide bond formation, and catalyst selection (e.g., DMAP for acylation) significantly impact yield and purity.
Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- 1H/13C NMR : Confirm regiochemistry of the triazoloquinazoline core (e.g., distinguishing C-1 vs. C-3 substitution) and piperazine coupling efficiency. Aromatic protons in the 6.8–8.2 ppm range and carbonyl signals near 170 ppm are diagnostic .
- HRMS : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for chlorine or sulfur-containing intermediates .
- HPLC-UV/PDA : Assess purity using a C18 column (acetonitrile/water gradient, 254 nm detection). Relative retention times compared to analogs help identify impurities .
Basic: How can researchers assess solubility and stability in biological buffers for preclinical studies?
- Shake-Flask Method : Saturate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24 hours, followed by HPLC-UV quantification .
- Forced Degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile functional groups (e.g., amide bonds or triazole rings) .
- Lyophilization : Improve aqueous stability by formulating with cyclodextrins or PEG-based excipients if degradation exceeds 10% over 72 hours .
Advanced: How to design experiments to establish structure-activity relationships (SAR) for neuropharmacological targets?
- Core Modifications : Synthesize analogs with varied substituents on the piperazine (e.g., 2,3-dimethylphenyl vs. 3-chlorophenyl) and triazoloquinazoline (e.g., 3-methylbutyl vs. 4-chlorobenzyl) moieties .
- Biological Assays : Test binding affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors via radioligand displacement assays. Compare IC50 values to correlate substituent effects with activity .
- Statistical Analysis : Use multivariate regression (e.g., PLS) to model substituent hydrophobicity (ClogP) and steric effects (molar refractivity) against receptor binding data .
Advanced: How to resolve contradictions in pharmacological data across in vitro and in vivo models?
- Dose-Response Alignment : Ensure in vitro IC50 values (e.g., 5-HT1A: 12 nM) correlate with effective plasma concentrations in rodent models. Adjust dosing regimens if bioavailability is <30% due to first-pass metabolism .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylated products) that may contribute to discrepancies .
- Species-Specific Factors : Compare receptor isoform expression (e.g., human vs. murine 5-HT1A) via qPCR to explain differential responses .
Advanced: What computational strategies can predict off-target interactions and optimize selectivity?
- Molecular Docking : Screen against the ChEMBL database using Glide (Schrödinger) to prioritize kinases or GPCRs with complementary binding pockets .
- MD Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess triazoloquinazoline-induced conformational changes in target proteins .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for piperazine analogs to refine substituent design and minimize off-target binding .
Advanced: What strategies improve regioselectivity in triazoloquinazoline functionalization?
- Directed Metalation : Use LDA/TMP to deprotonate the C-1 position of the quinazoline ring, followed by electrophilic quenching (e.g., methylbutyl iodide) .
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during piperazine coupling to prevent N-alkylation side reactions .
- Microwave-Assisted Synthesis : Enhance regioselectivity in cyclocondensation steps by reducing reaction times (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .
Advanced: How to validate target engagement in complex cellular models?
- Cellular Thermal Shift Assay (CETSA) : Treat neuronal cells with the compound (10 μM, 1 hour), lyse, and heat to 45–60°C. Monitor stabilization of 5-HT1A via Western blot .
- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a Biacore chip and measure real-time binding kinetics (ka/kd) at varying ligand concentrations .
- BRET/FRET : Engineer cells with NanoLuc-tagged receptors and fluorescent probes to quantify ligand-induced dimerization or internalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
